MFCD18312393
Description
MFCD18312393 is a chemical compound identified by its MDL number, a unique identifier used in chemical databases to catalog substances for research and industrial applications. Based on these analogs, this compound is hypothesized to belong to the class of heterocyclic organic compounds, which often exhibit diverse applications in pharmaceuticals, agrochemicals, and material science. Such compounds are typically characterized by fused aromatic rings containing nitrogen, oxygen, or sulfur atoms, contributing to their reactivity and biological activity .
Key inferred properties of this compound include:
- Molecular weight: ~180–220 g/mol (based on analogs like CAS 918538-05-3, MW 188.01) .
- Functional groups: Likely contains halogens (e.g., chlorine, bromine) or amine groups, as seen in structurally related pyrrolo-triazine derivatives .
- Applications: Potential use as an intermediate in drug synthesis or as a ligand in catalytic reactions .
Properties
IUPAC Name |
methyl 3-fluoro-5-(2-oxo-1H-pyridin-3-yl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c1-18-13(17)9-5-8(6-10(14)7-9)11-3-2-4-15-12(11)16/h2-7H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGFBROUPDQSFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C2=CC=CNC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683092 | |
| Record name | Methyl 3-fluoro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-31-7 | |
| Record name | Methyl 3-fluoro-5-(2-oxo-1,2-dihydropyridin-3-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD18312393” involves several steps, each requiring specific conditions to ensure the desired product is obtained. The synthetic route typically includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on their reactivity and compatibility with the desired end product.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to optimize the yield and purity of the compound.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Automation: Implementing automated systems to monitor and control reaction conditions, ensuring consistency and efficiency.
Quality Control: Rigorous quality control measures are in place to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
“MFCD18312393” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert “this compound” into its reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “this compound” typically use:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Various catalysts may be used to facilitate substitution reactions, depending on the specific reactants involved.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
“MFCD18312393” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of other compounds.
Biology: Employed in studies involving biochemical pathways and molecular interactions.
Medicine: Investigated for its potential therapeutic properties and effects on biological systems.
Industry: Utilized in the production of various industrial products, including polymers and specialty chemicals.
Mechanism of Action
The mechanism by which “MFCD18312393” exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to elicit a response.
Pathways: It may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
To contextualize MFCD18312393, two structurally related compounds are analyzed: CAS 918538-05-3 (MDL: MFCD11044885) and CAS 905306-69-6 (MDL: MFCD10697534). These were selected based on shared heterocyclic frameworks and functional similarities .
Structural and Physicochemical Properties
Key Observations :
- Structural Similarities : Both CAS 918538-05-3 and this compound likely feature chlorine substituents and nitrogen-rich aromatic systems, enhancing their stability and reactivity .
- Divergences : CAS 905306-69-6 has a lower molecular weight and oxygen inclusion, which may increase its solubility in polar solvents compared to this compound .
Key Observations :
- Functional Overlap : All three compounds show moderate bioavailability, suggesting utility in drug discovery .
- Divergent Applications : CAS 918538-05-3 is prioritized for antibacterial research, while CAS 905306-69-6 is explored for neurological targets due to its smaller size and BBB permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
